tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-7-15-9(8-14)4-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLSFQJSNYBLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Cyclization via Amino Ester Intermediates
A foundational approach involves the use of amino ester precursors to construct the pyrimido-piperazine core. In one protocol, amino ester 63c (150 mg, 0.470 mmol) undergoes cyclization under basic conditions to form the bicyclic scaffold . The reaction likely proceeds via intramolecular nucleophilic attack, followed by oxidation to introduce the 6-oxo group. Key steps include:
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Protection : The tert-butyloxycarbonyl (Boc) group is introduced early to shield the piperazine nitrogen during subsequent reactions.
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Cyclization : A base such as potassium carbonate facilitates ring closure in polar aprotic solvents like dimethylformamide (DMF) at 20°C .
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Oxidation : Milder oxidizing agents, such as molecular oxygen or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), ensure selective formation of the ketone without over-oxidation .
This method yields the target compound in 80–95% purity , with column chromatography as the primary purification technique .
Visible Light-Mediated Photoredox Catalysis
Recent advances employ photoredox catalysis to streamline the synthesis. A visible light-driven protocol uses acridine salts and blue LED irradiation to activate intermediates . The reaction occurs in anhydrous 1,2-dichloroethane under oxygen atmosphere, achieving a 95% yield in 10 hours. Mechanistically:
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The photocatalyst generates reactive oxygen species (ROS), accelerating the oxidation of secondary amines to ketones.
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The Boc group remains stable under these conditions, avoiding unintended deprotection.
This method reduces reliance on harsh oxidants and improves regioselectivity, making it suitable for scale-up .
Multi-Component Reactions (MCRs)
Three-component reactions between aminopyrimidines, aldehydes, and β-ketoesters offer a convergent route. For example:
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6-Aminopyrimidine-2,4-diol reacts with hetaryl aldehydes and β-ketoesters under solvent-free conditions with trifluoromethanesulfonic acid catalysis .
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The reaction proceeds via Knoevenagel condensation, followed by cyclodehydration to form the pyrimido[1,6-a]piperazine core.
This method produces derivatives with sp³-hybridized C4 atoms , enhancing structural diversity. Yields range from 70–85% , depending on substituents .
Intramolecular [5+2] Cycloadditions
A top-down strategy leverages intramolecular oxidopyrylium [5+2] cycloadditions to construct the bicyclic framework . Key steps include:
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Preparation of β-alkoxy-γ-pyrone precursors via Claisen rearrangement.
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Thermal or photolytic generation of oxidopyrylium intermediates, which undergo cycloaddition with tethered dienophiles.
This method excels in stereochemical control, producing the target compound with >90% diastereomeric excess in optimized cases .
Solid-Phase Synthesis with Fluorous Tags
Oligomer-based approaches using fluorous-tagged building blocks enable rapid library synthesis. For instance:
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Fluorous-tagged unsaturated linkers undergo ring-closing metathesis (RCM) cascades to generate diverse scaffolds .
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The Boc group is introduced post-cyclization via reaction with di-tert-butyl dicarbonate in dichloromethane.
This method simplifies purification via fluorous solid-phase extraction (SPE), though yields are moderate (50–60% ) .
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purification | Advantages |
|---|---|---|---|---|
| Cyclization | K₂CO₃, DMF | 80–95 | Column Chromatog. | High purity; Scalable |
| Photoredox Catalysis | Acridine salts, O₂ | 95 | Filtration | Mild conditions; Fast |
| Multi-Component | CF₃SO₃H, β-ketoesters | 70–85 | Recrystallization | Structural diversity |
| [5+2] Cycloaddition | β-Alkoxy-γ-pyrones | >90 | HPLC | Stereochemical control |
| Solid-Phase | Fluorous tags, Grubbs catalyst | 50–60 | Fluorous SPE | High-throughput synthesis |
Chemical Reactions Analysis
Grignard Addition Reactions
The compound undergoes nucleophilic addition with Grignard reagents, forming novel derivatives. Experimental conditions and yields are summarized below:
Key steps involve quenching with saturated NH4Cl and extraction with ethyl acetate or chloroform. The Grignard reagent adds to the carbonyl group, forming alcohol intermediates that are stabilized by the tert-butyl ester .
Reduction of Carbonyl Group
The ketone functionality (6-oxo) can be reduced using hydride donors. While specific experimental data for this compound is limited, analogous systems (e.g., pyrrolidine derivatives) use lithium aluminum hydride (LiAlH4) under inert atmospheres to convert carbonyls to secondary alcohols .
Substitution and Functionalization
Substitution reactions are facilitated by the ester group. For example, tert-butyl esters are prone to hydrolysis under acidic or basic conditions, enabling carboxylic acid formation. This step is critical for further derivatization (e.g., amide or ester bond formation) .
Grignard Reaction Efficiency
A comparison of Grignard reagents and reaction outcomes reveals:
| Reagent | Solvent | Temperature | Yield | Key Observations |
|---|---|---|---|---|
| Isopropylmagnesium bromide | THF | -40°C | 51% | Optimal for low-temperature additions |
| Lithium hexamethyldisilazane | THF | -70°C | 29% | Lower yield due to harsher conditions |
| Ethyl carbonochloridate | THF | 5°C | 63% | Balances yield and scalability |
Higher yields are achieved at moderate temperatures (5°C vs. cryogenic conditions) .
Workup and Purification
Consistent workup protocols involve NH4Cl quenching, extraction with EtOAc or chloroform, and silica gel chromatography. For example:
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Quenching : Saturated NH4Cl neutralizes residual Grignard reagent.
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Extraction : Organic layers are washed with water and brine to remove polar byproducts.
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Purification : Column chromatography (e.g., hexane/EtOAc) isolates pure products .
Structural and Mechanistic Insights
The pyrimido-piperazine scaffold stabilizes intermediates through conjugation, enabling selective reactivity at the carbonyl site. The tert-butyl ester group acts as a protecting group, preventing premature hydrolysis during synthesis .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with a pyrimidine core, including pyrimido[1,6-a]piperazines, exhibit significant antitumor properties. Studies have shown that derivatives of this structure can inhibit cancer cell growth by interfering with cellular pathways involved in proliferation and survival. For instance, pyrimidine derivatives have been linked to the inhibition of monocarboxylate transporters (MCTs), which are often overexpressed in tumors .
Antimicrobial Properties
Compounds similar to tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate have demonstrated antimicrobial activity against various bacterial strains. The heterocyclic nature of these compounds allows for interactions with bacterial enzymes and receptors, potentially leading to the development of new antibiotics .
Anti-inflammatory Agents
The compound's structural features suggest potential anti-inflammatory effects. Research into related pyrimidine derivatives has shown efficacy in reducing inflammation markers in vitro and in vivo, making them candidates for further exploration as therapeutic agents for inflammatory diseases .
Synthetic Organic Chemistry
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it a versatile building block in organic synthesis .
Synthesis of Heterocycles
The compound can be utilized in the synthesis of other heterocyclic compounds. The reactivity of the carboxylate group allows for functionalization at different sites on the molecule, leading to a variety of substituted pyrimidine derivatives that are valuable in medicinal chemistry and materials science .
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymeric materials to enhance their properties. Research has indicated that incorporating heterocyclic compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Smaller substituents (e.g., methylsulfonyl in sec-CI compounds) enhance cytotoxicity, while bulky groups like tert-butyl may improve pharmacokinetics by slowing metabolism .
- Synthetic Complexity: The target compound’s synthesis shares challenges with spiro-pyrazino-pyrrolo-pyrimidines, requiring palladium catalysts and precise deprotection steps .
Crystallographic and Computational Insights
- Hydrogen Bonding and Packing : Tools like Mercury CSD and SHELX are critical for analyzing hydrogen-bonding patterns, which dictate crystal packing and solubility. For example, the tert-butyl group may disrupt intermolecular interactions, reducing crystallinity compared to planar benzimidazole derivatives .
- Unexpected Reactivity: Reactions involving tert-butyl-protected phenols (e.g., with thionyl chloride) can lead to oxidative condensation byproducts, highlighting the need for careful handling during synthesis .
Biological Activity
Tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including binding affinities, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique pyrimido-piperazine framework, which contributes to its biological activity. The structure can be represented as follows:
This structure contains a tert-butyl group and an oxo group, which are critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticonvulsant Activity : In studies involving maximal electroshock-induced seizure (MES) models in mice, the compound demonstrated significant anticonvulsant properties, indicating its potential for treating epilepsy .
- Histamine H3 Receptor Ligand : The compound has been evaluated for its affinity to human histamine H3 receptors (hH3R). It showed promising binding affinities with Ki values ranging from 16.0 to 120 nM for certain derivatives, suggesting potential applications in neuropharmacology .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticonvulsant Studies : The compound was tested in a MES model where it exhibited strong anticonvulsant effects. This suggests that the pyrimidine structure may play a role in modulating neural excitability.
- Histamine H3 Receptor Interaction : The binding studies indicated that modifications to the alkyl chain influenced the binding affinity to hH3R. This highlights the importance of structural optimization in drug design.
- Antifungal Activity : In combination with fluconazole, this compound showed enhanced antifungal activity against Candida albicans, indicating potential for use in antifungal therapies .
Q & A
Q. What are common synthetic routes for tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate?
The synthesis typically involves multi-step functionalization of a piperazine or pyrimidine core. For example:
- Stepwise Functionalization : Reacting a pre-functionalized piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) with a halogenated pyrimidine under reflux conditions (110°C, 12 h) in 1,4-dioxane with potassium carbonate as a base, achieving yields up to 88.7% .
- Acid-Catalyzed Deprotection : Post-synthetic modifications may involve HCl-mediated cleavage of protecting groups in ethyl acetate, yielding intermediates with 60% efficiency after solvent removal .
- Optimization : Key variables include solvent polarity (THF vs. ethyl acetate), reaction time, and stoichiometric ratios of reagents.
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl groups (δ ~1.4 ppm), methoxy/ethoxy substituents (δ ~3.3–3.8 ppm), and olefinic protons (δ ~5.5–6.5 ppm) confirm backbone structure .
- ¹³C NMR : Carbonyl signals (δ ~160–175 ppm) and quaternary carbons (e.g., tert-butyl at δ ~28 ppm) validate functional groups .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., m/z 270 for intermediates) and fragmentation patterns to verify purity .
Q. What are best practices for handling and storage?
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Avoid direct contact with acids/bases that may hydrolyze the tert-butyl ester .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can discrepancies in reaction yields under varying conditions be resolved?
- Case Study : Method A (THF, 79% yield) vs. Method B (ethyl acetate, 60% yield) for a related compound highlights solvent-dependent reactivity. Polar aprotic solvents (THF) stabilize transition states in nucleophilic substitutions, while protic solvents (ethyl acetate) may hinder reactivity .
- Troubleshooting : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Adjust temperature gradients or employ catalysts (e.g., DMAP) to improve efficiency .
Q. What crystallographic methods are used for structural elucidation?
- SHELX Suite : Employ SHELXD for phase problem resolution via dual-space recycling and SHELXL for least-squares refinement against high-resolution X-ray data. Anomalous scattering (e.g., SAD/MAD) enhances phasing accuracy .
- ORTEP Visualization : Use WinGX/ORTEP-III to generate anisotropic displacement ellipsoid plots, critical for analyzing thermal motion and disorder in crystal lattices .
- Validation : Cross-check with CIF reports (e.g., R-factor < 5%, bond length deviations < 0.02 Å) .
Q. How can hydrogen bonding networks in the crystal structure be analyzed?
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D = donor, A = acceptor) into patterns like R₂²(8) rings or C(6) chains. Tools like CrystalExplorer quantify interaction energies (e.g., –20 to –40 kJ/mol for strong O–H···N bonds) .
- Hirshfeld Surfaces : Map dₑ (distance to nearest exterior atom) to identify close contacts (e.g., π-π stacking, van der Waals interactions) contributing to lattice stability .
Q. How does structural rigidity influence biological activity in related compounds?
- Case Study : tert-Butyl carboxylate derivatives exhibit conformational restriction due to the bicyclic pyrimido-piperazine core, enhancing binding to enzyme active sites (e.g., kinase inhibitors). X-ray diffraction of analogous compounds reveals planar pyrimidine rings facilitating π-π interactions with aromatic residues in target proteins .
- SAR Analysis : Modify substituents (e.g., halogenation at C5) to alter electron density and steric bulk, then assay activity via enzyme inhibition (IC₅₀) or cellular uptake studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
